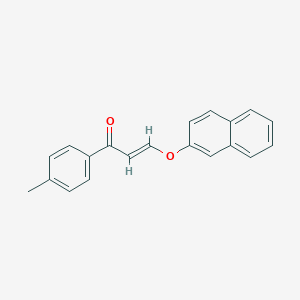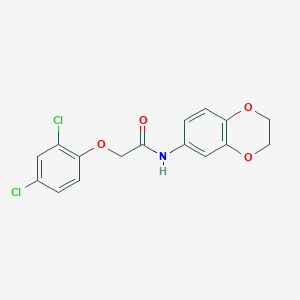![molecular formula C17H19ClN2O3S B214964 5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B214964.png)
5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, commonly known as BTPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. BTPD is a member of the thioxodihydropyrimidine family of compounds and has been shown to exhibit promising biological activities, including anti-inflammatory and anti-tumor effects.
Applications De Recherche Scientifique
BTPD has been the subject of extensive scientific research due to its potential applications in drug development. Studies have shown that BTPD exhibits anti-inflammatory and anti-tumor effects, making it a promising candidate for the treatment of various diseases. BTPD has also been shown to inhibit the growth of cancer cells and induce apoptosis, indicating its potential as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of BTPD is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammatory and tumor pathways. BTPD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. BTPD has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
BTPD has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that BTPD exhibits anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. BTPD has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, BTPD has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
BTPD has several advantages and limitations for lab experiments. One advantage is that it exhibits promising biological activities, making it a potentially useful tool for studying various disease pathways. Another advantage is that it is relatively easy to synthesize in the laboratory. However, one limitation is that BTPD is not readily available commercially, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of BTPD and its potential applications in drug development.
Orientations Futures
There are several future directions for research on BTPD. One direction is to further investigate the mechanism of action of BTPD and its potential applications in drug development. Another direction is to explore the potential use of BTPD in combination with other drugs to enhance its anti-inflammatory and anti-tumor effects. Additionally, further studies are needed to evaluate the safety and toxicity of BTPD in vivo. Overall, BTPD is a promising compound with potential applications in drug development, and further research is needed to fully understand its biological activities and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BTPD involves a multi-step process that includes the reaction of 3-chloro-4-(butan-2-yloxy)benzaldehyde with thiourea followed by cyclization with acetic anhydride. The resulting product is then subjected to a series of purification steps to obtain pure BTPD. This synthesis method has been optimized to yield high purity BTPD in good yields.
Propriétés
Nom du produit |
5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
|---|---|
Formule moléculaire |
C17H19ClN2O3S |
Poids moléculaire |
366.9 g/mol |
Nom IUPAC |
5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H19ClN2O3S/c1-5-10(2)23-14-7-6-11(9-13(14)18)8-12-15(21)19(3)17(24)20(4)16(12)22/h6-10H,5H2,1-4H3 |
Clé InChI |
NFXMAPUGUCCZAN-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C)C)Cl |
SMILES canonique |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B214882.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B214883.png)
![4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide](/img/structure/B214884.png)
![4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214885.png)
![4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214887.png)


![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214891.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214894.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B214906.png)